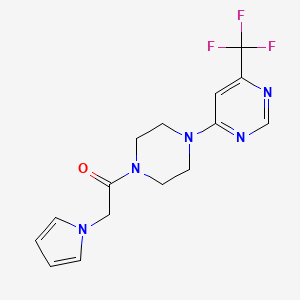
2-(1H-pyrrol-1-yl)-1-(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1H-pyrrol-1-yl)-1-(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)ethanone is a useful research compound. Its molecular formula is C15H16F3N5O and its molecular weight is 339.322. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 2-(1H-pyrrol-1-yl)-1-(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)ethanone is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The compound has been studied for its ability to inhibit specific enzymes associated with disease pathways. For instance, it may interact with poly(ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair processes, which is crucial for cancer therapy .
- Receptor Modulation : The compound may also act as a modulator of neurotransmitter receptors, particularly those involved in anxiety and depression. Its piperazine component is known to influence the serotonergic system and GABAA receptors .
Anticancer Properties
Research indicates that compounds structurally similar to This compound exhibit significant anticancer activity. For example:
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| 5e | Breast Cancer | 18 | PARP inhibition |
| 5a | Various | 0.01 - 100 | Cytotoxicity via apoptosis |
These findings suggest that the compound could be developed further as a potential anticancer agent due to its ability to induce cell death in cancerous cells .
Neuropharmacological Effects
Studies have shown that derivatives of piperazine can exhibit anxiolytic and antidepressant-like effects. The compound's ability to interact with serotonin receptors suggests potential therapeutic applications in treating mood disorders .
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds and their implications:
- Anticancer Activity : A study on thiouracil amides demonstrated that related compounds inhibited PARP activity and enhanced apoptosis in breast cancer cells, suggesting a pathway for developing new cancer therapies .
- Neuropharmacological Evaluation : Research on piperazine derivatives indicated their effectiveness in modulating anxiety-related behaviors through serotonergic pathways, highlighting their potential as novel antidepressants .
- Synthesis and Structure-Activity Relationship (SAR) : Investigations into the SAR of pyrrole-based compounds have shown that modifications at specific positions can significantly enhance biological activity, providing insights into future drug design .
特性
IUPAC Name |
2-pyrrol-1-yl-1-[4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16F3N5O/c16-15(17,18)12-9-13(20-11-19-12)22-5-7-23(8-6-22)14(24)10-21-3-1-2-4-21/h1-4,9,11H,5-8,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUHUDYGZALYDKC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=NC(=C2)C(F)(F)F)C(=O)CN3C=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16F3N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














